N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of a related compound, 4-(3-bromophenyl)thiazol-2-amine, involves the reaction of 1-(3-bromophenyl)ethanone with thiourea and iodine . The mixture is stirred at 110°C for 16 hours. After cooling, the reaction mixture is filtered to remove any unreacted iodine and acetophenone. The filter cake is then treated with 25% NH3.H2O to pH9-10 . The resulting solid is dissolved in ethyl acetate, washed, and dried to give the intermediate .
Scientific Research Applications
Synthesis and Reactivity
Research has delved into the synthesis and reactivity of furan-2-carboxamide derivatives, exploring their potential as intermediates in creating heterocyclic compounds with diverse applications. For instance, Aleksandrov and El’chaninov (2017) describe the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, leading to the creation of thiazole-based heterocyclic compounds via electrophilic substitution reactions, including nitration and bromination (Aleksandrov & El’chaninov, 2017). This work highlights the compound's versatility as a precursor in synthesizing complex molecules with potential pharmacological applications.
Antimicrobial Activity
The antimicrobial properties of furan-2-carboxamide derivatives have been a significant focus, with compounds exhibiting promising activity against various microorganisms. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity, finding it effective against a range of Gram-negative and Gram-positive bacteria, as well as fungi (Cakmak et al., 2022). Such findings underscore the potential of N-(4-(3-((3-bromophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide derivatives in developing new antimicrobial agents.
Biological and Pharmacological Applications
Further research into furan-2-carboxamide derivatives has revealed their potential in pharmacological applications. Siddiqa et al. (2022) investigated the in vitro anti-bacterial activities of synthesized compounds against clinically isolated drug-resistant bacteria, showing significant efficacy, particularly against NDM-positive A. baumannii (Siddiqa et al., 2022). These studies highlight the compound's utility in addressing the challenge of antibiotic resistance.
Theoretical and Computational Studies
Computational and theoretical studies offer insights into the structural and electronic characteristics of furan-2-carboxamide derivatives. The research by Aktan, Gündüzalp, and Özmen (2017) on carboxamides and their metal complexes, including structural, physicochemical characterization, and antibacterial activities, contributes to understanding the interaction mechanisms at the molecular level (Aktan, Gündüzalp, & Özmen, 2017). Such theoretical studies are crucial for designing compounds with optimized biological activities.
Properties
IUPAC Name |
N-[4-[3-(3-bromoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-11-3-1-4-12(9-11)19-15(22)7-6-13-10-25-17(20-13)21-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNPODJFKLMUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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